Methyl 3-(trifluoromethyl)picolinate

Übersicht

Beschreibung

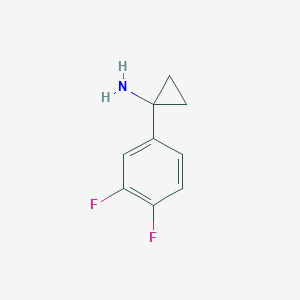

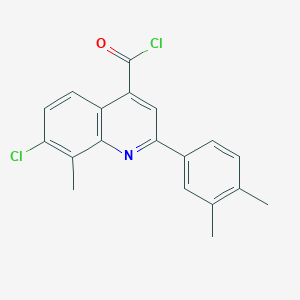

Methyl 3-(trifluoromethyl)picolinate is a chemical compound with the IUPAC name methyl 3-(trifluoromethyl)-2-pyridinecarboxylate . It has a molecular weight of 205.14 . The compound is colorless to yellow-brown to red liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.14 . It is a colorless to yellow-brown to red liquid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Flammability and Safety in Industrial Processes :

- Yun, Wan, Lin, Chang, and Shu (2007) explored the fire and explosion characteristics of 3-methyl pyridine (3-picoline) mixtures in the production of vitamin B3, highlighting the role of steam in reducing flammability hazards during manufacturing processes (Yun et al., 2007).

Chemical Synthesis and Transformations :

- Plevey, Rendell, and Tatlow (1982) discussed the fluorination of methyl pyridines with caesium tetrafluorocobaltate, leading to various polyfluoro-4-picolines with different functional groups (Plevey et al., 1982).

- Andersson (1986) examined the oxidation and ammoxidation of 3-picoline over a V2O5 catalyst, demonstrating the complex mechanisms and products involved in these processes (Andersson, 1986).

Material Science and Organic Light-Emitting Diodes (OLEDs) :

- Jou et al. (2009) reported on a novel high molecule iridium complex based on picolinate used in blue-green OLEDs, demonstrating the potential of methylpyridine derivatives in advanced material applications (Jou et al., 2009).

- Lee, Kim, Shin, Yun, Yang, Kwon, Kim, and Kim (2013) synthesized iridium(III) complexes for use in OLEDs, where the substitution of methylpyridine played a crucial role in the emission characteristics (Lee et al., 2013).

Surface Properties and Solution Behavior :

- Gliński, Chavepeyer, and Platten (2001) studied the surface properties of diluted aqueous solutions of 3-picoline, revealing insights into the molecular arrangements and phase transitions at the interface (Gliński et al., 2001).

- Almásy, Banki, Bellissent-Funel, Bokor, Cser, Jancsó, Tompa, and Zanotti (2002) performed quasi-elastic neutron scattering measurements on 3-picoline–water solutions, providing valuable data on the dynamic behavior of the methyl group in solution (Almásy et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-(trifluoromethyl)picolinate is a synthetic auxin herbicide . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants by regulating the auxin hormone signaling pathway .

Mode of Action

The compound interacts with its target, AFB5, more intensively than picloram, another herbicide . This interaction inhibits the normal functioning of the auxin hormone signaling pathway, leading to changes in plant growth and development .

Biochemical Pathways

The affected pathway is the auxin hormone signaling pathway. When this compound binds to AFB5, it disrupts the normal signaling of the auxin hormone . This disruption can lead to downstream effects such as altered plant growth and development .

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant

Biochemische Analyse

Biochemical Properties

Methyl 3-(trifluoromethyl)picolinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the activation of transcription factors and gene expression . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including liver toxicity and disruptions in metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound can also affect the flux of metabolites through these pathways, leading to changes in their levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach various intracellular targets.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . It can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, as well as in the nucleus, where it can influence gene expression. The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles.

Eigenschaften

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTIWUCFNRNKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673227 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-69-6 | |

| Record name | Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

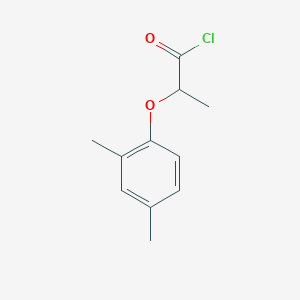

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)

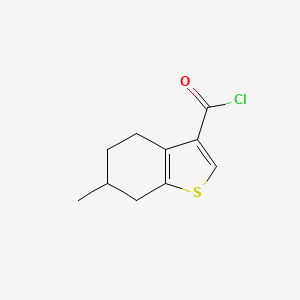

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)

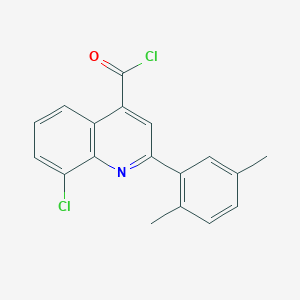

![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)

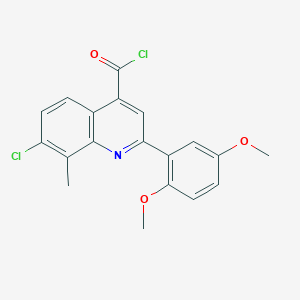

![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)